molecular formula C9H10Cl2 B1609649 1,3-Dichloro-5-isopropylbenzene CAS No. 65432-04-4

1,3-Dichloro-5-isopropylbenzene

Cat. No. B1609649
CAS RN: 65432-04-4
M. Wt: 189.08 g/mol
InChI Key: FZALJWFYGLWQEO-UHFFFAOYSA-N
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Scientific Research Applications

Structural and Computational Analysis

1,3-Dichloro-5-isopropylbenzene has been studied in the context of molecular interactions and structures. For instance, the close contacts and intermolecular energies in the structures of related compounds like 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene have been compared, highlighting the effect of halogen atom size on nonbonded interactions (Bosch, E., Bowling, N. P., & Speetzen, E. D., 2022).

Catalysis and Chemical Reactions

1,3-Dichloro-5-isopropylbenzene is relevant in catalysis and various chemical reactions. For instance, studies have shown its role in the highly selective separation of isopropylbenzene and α-methylstyrene via vapor- and liquid-phase adsorptions (Zhu, W., Li, E., & Huang, F., 2021). Additionally, its oxidation has been mediated at low temperatures using catalysts like NHPI/Fe(acac)3/Phen (Kuznetsova, N. et al., 2021).

Material Synthesis and Characterization

In material science, 1,3-Dichloro-5-isopropylbenzene plays a role in the synthesis and characterization of various materials. For example, the synthesis of hierarchically structured zeolites with variable Si/Al ratios has been explored using this compound (He, X. et al., 2016).

Process Optimization

The compound is also used in process optimization. Studies have focused on optimizing the structure and energy of processes like the phenol and acetone separation process using isopropylbenzene as an entrainer (Romanova, N. A., & Leontiev, V. S., 2017).

Vibrational Energy Study

Research has been conducted on controlling vibrational energy flow in liquid alkylbenzenes, including isopropylbenzene, using ultrafast infrared Raman spectroscopy (Pein, B., Sun, Y., & Dlott, D., 2013).

Future Directions

1,3-Dichloro-5-isopropylbenzene is a versatile chemical compound used in various scientific research applications7. Its unique properties make it suitable for the synthesis of novel materials and pharmaceuticals, contributing to advancements in diverse fields7.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.


properties

IUPAC Name

1,3-dichloro-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALJWFYGLWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431538
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-isopropylbenzene

CAS RN

65432-04-4
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
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Synthesis routes and methods II

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an aluminum halide catalyst activated with anhydrous hydrogen bromide at a temperature of from 25° to 35° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TN Nesterova, AM Rozhnov, TN Malova… - The Journal of Chemical …, 1985 - Elsevier
Isomerization equilibria have been studied between 1-chloro-3-isopropyl-4-methylbenzene (I) and 1-chloro-2-isopropyl-4-methylbenzene, between 1-chloro-2,6-diisopropyl-4-…
Number of citations: 3 www.sciencedirect.com

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